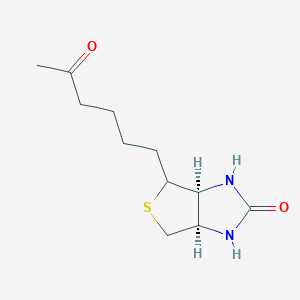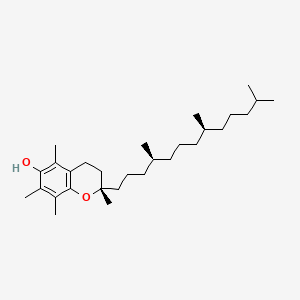
(-)-α-トコフェロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-alpha-Tocopherol is a naturally occurring form of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the most biologically active forms of vitamin E and is commonly found in various food sources such as vegetable oils, nuts, seeds, and green leafy vegetables. Its antioxidant properties make it essential for maintaining healthy skin, eyes, and immune function.
科学的研究の応用
(-)-alpha-Tocopherol has a wide range of scientific research applications, including:
Chemistry: Used as a standard antioxidant in various chemical assays and studies.
Biology: Studied for its role in cellular protection and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers.
Industry: Utilized in the formulation of dietary supplements, skincare products, and food preservatives due to its antioxidant properties.
作用機序
Target of Action
(-)-alpha-Tocopherol, also known as Vitamin E, primarily targets cell membranes, lipoproteins, and other circulating molecules in the body . Its role is to act as a potent antioxidant, protecting these targets from oxidative damage by neutralizing free radicals .
Mode of Action
The mode of action of (-)-alpha-Tocopherol involves its interaction with reactive oxygen species (ROS), such as free radicals . Free radicals can cause oxidative damage to cells and tissues, leading to various diseases. (-)-alpha-Tocopherol neutralizes these free radicals, thereby preventing oxidative damage .
Biochemical Pathways
(-)-alpha-Tocopherol affects several biochemical pathways. Its antioxidant properties play a crucial role in the lipid peroxidation pathway, where it prevents the oxidation of polyunsaturated fatty acids . It also influences the inflammatory response pathway by inhibiting the production of pro-inflammatory mediators .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability . After oral administration, it is absorbed in the intestines and distributed throughout the body, particularly in lipid-rich tissues due to its lipophilic nature . It is metabolized in the liver and excreted via bile and feces .
Result of Action
The primary result of (-)-alpha-Tocopherol’s action is the protection of cells from oxidative damage. By neutralizing free radicals, it prevents lipid peroxidation, protein oxidation, and DNA damage . This antioxidant action contributes to the prevention of various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of (-)-alpha-Tocopherol can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in the presence of other antioxidants like Vitamin C . Moreover, factors like diet, age, and health status can affect its absorption and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol under acidic conditions. This reaction is followed by cyclization and subsequent purification steps to obtain the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the condensation and cyclization processes.
Industrial Production Methods: Industrial production of (-)-alpha-Tocopherol involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the extraction of natural precursors from plant sources, followed by chemical modification and purification. Advanced techniques such as chromatography and crystallization are employed to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions: (-)-alpha-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to tocopheryl quinone, a reaction that occurs readily in the presence of oxygen and light.
Reduction: The quinone form can be reduced back to (-)-alpha-Tocopherol using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and metal catalysts like iron or copper.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Tocopheryl quinone.
Reduction: Regenerated (-)-alpha-Tocopherol.
Substitution: Derivatives with modified functional groups.
類似化合物との比較
(-)-alpha-Tocopherol is one of several tocopherols and tocotrienols that constitute the vitamin E family. Similar compounds include:
- beta-Tocopherol
- gamma-Tocopherol
- delta-Tocopherol
- alpha-Tocotrienol
- beta-Tocotrienol
- gamma-Tocotrienol
- delta-Tocotrienol
Uniqueness: (-)-alpha-Tocopherol is unique due to its higher biological activity and greater efficacy in protecting cells from oxidative damage compared to other tocopherols and tocotrienols. Its specific molecular structure allows for more efficient interaction with lipid radicals, making it the most potent form of vitamin E in terms of antioxidant activity.
特性
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SYZUXVNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873171 |
Source


|
| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77171-97-2 |
Source


|
| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

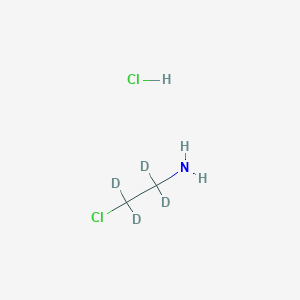
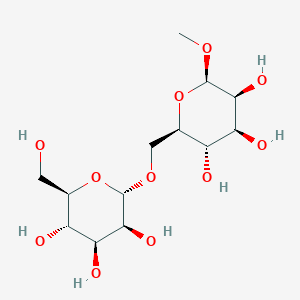

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
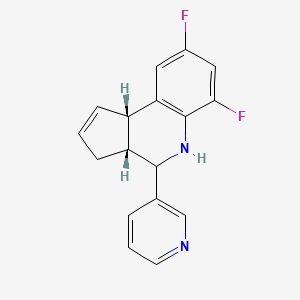
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

